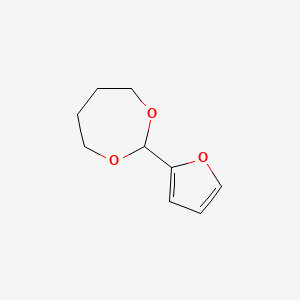
1,3-Dioxepane, 2-(2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxepane, 2-(2-furanyl)- is an organic compound that belongs to the class of heterocyclic compounds It features a seven-membered ring containing two oxygen atoms and a furan ring attached to the second carbon of the dioxepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxepane, 2-(2-furanyl)- can be synthesized through a radical ring-opening polymerization process. This involves the copolymerization of 2-methylene-1,3-dioxepane with other monomers such as N,N-dimethylacrylamide . The reaction typically requires the presence of radical initiators and can be conducted under mild conditions.
Industrial Production Methods
Industrial production of 1,3-Dioxepane, 2-(2-furanyl)- may involve the use of advanced polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. This method allows for the controlled synthesis of polymers with specific molecular weights and compositions .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxepane, 2-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,3-Dioxepane, 2-(2-furanyl)- has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of biodegradable polymers for drug delivery systems.
Biomedical Applications: The compound is explored for its potential in creating pH-sensitive polymeric prodrugs for targeted drug delivery.
Material Science: It is used in the preparation of degradable polymeric nanomaterials with various morphologies.
Mechanism of Action
The mechanism of action of 1,3-Dioxepane, 2-(2-furanyl)- involves its ability to undergo ring-opening polymerization, which allows it to form polymers with specific properties. The molecular targets and pathways involved in its action include the formation of ester linkages in the polymer backbone, which contribute to the biodegradability and functionality of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dioxepane
- 1,4-Dioxepane
- 1,3-Dioxolane
Comparison
1,3-Dioxepane, 2-(2-furanyl)- is unique due to the presence of the furan ring, which imparts distinct chemical and physical properties. Compared to its isomers, 1,3-dioxepane is more stable and less prone to hydrolysis . The furan ring also enhances its potential for use in advanced polymeric materials and drug delivery systems .
Properties
CAS No. |
58997-03-8 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(furan-2-yl)-1,3-dioxepane |
InChI |
InChI=1S/C9H12O3/c1-2-6-12-9(11-5-1)8-4-3-7-10-8/h3-4,7,9H,1-2,5-6H2 |
InChI Key |
UBJGGGFAOWYKDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(OC1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















